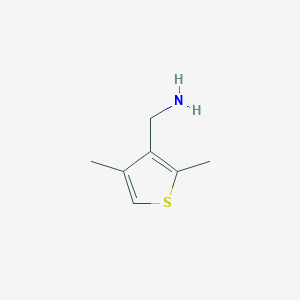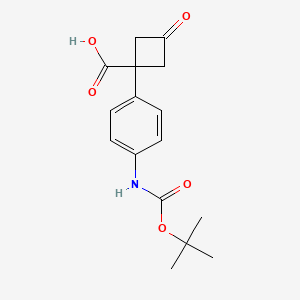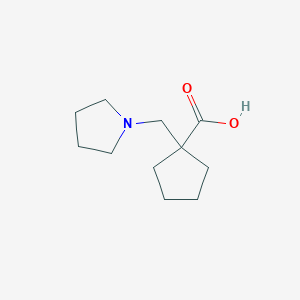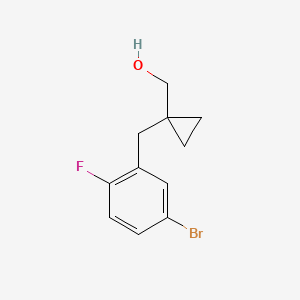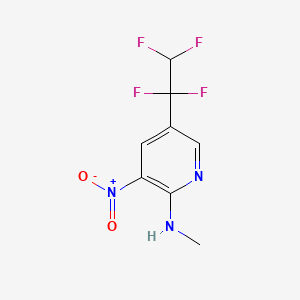
N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine is a complex organic compound characterized by the presence of a nitro group, a methyl group, and a tetrafluoroethyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by the introduction of the tetrafluoroethyl group through a substitution reaction. The final step involves methylation of the amine group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The use of high-purity reagents and controlled reaction environments ensures consistent quality and scalability. Advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The tetrafluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the tetrafluoroethyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine: Similar structure but with a trifluoromethyl group instead of a tetrafluoroethyl group.
1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether: Another fluorinated compound with different functional groups.
Uniqueness
N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine is unique due to the presence of both a nitro group and a tetrafluoroethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H7F4N3O2 |
|---|---|
Molecular Weight |
253.15 g/mol |
IUPAC Name |
N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine |
InChI |
InChI=1S/C8H7F4N3O2/c1-13-6-5(15(16)17)2-4(3-14-6)8(11,12)7(9)10/h2-3,7H,1H3,(H,13,14) |
InChI Key |
LATLXHAGASNGJR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=N1)C(C(F)F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


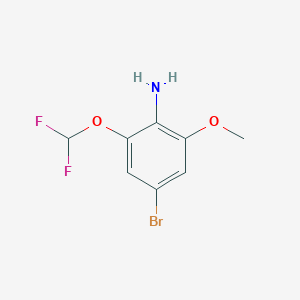
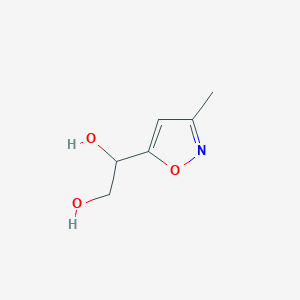

![1-[5-(Methoxymethyl)thiophen-3-yl]piperazinedihydrochloride](/img/structure/B13581351.png)
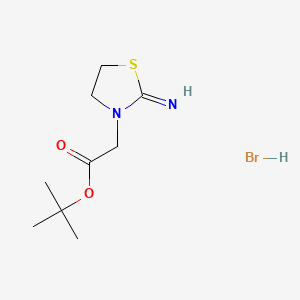
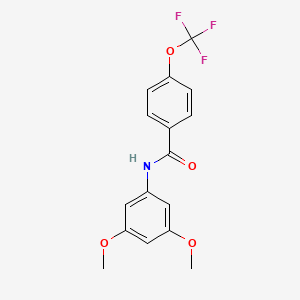
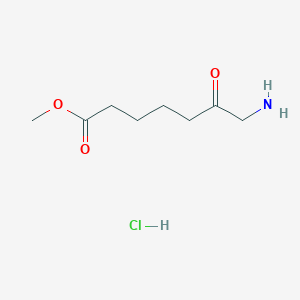
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidin-2-one](/img/structure/B13581369.png)

